3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile is a complex organic compound notable for its potential therapeutic applications, particularly as an inhibitor of hypoxia-inducible factor 2 alpha (HIF-2α). This compound features multiple functional groups, including fluorine, hydroxyl, and nitrile, which contribute to its unique chemical properties and biological activity. It is primarily classified as a pharmaceutical agent with significant relevance in oncology due to its role in targeting specific cancer pathways.
The synthesis of 3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile involves several key steps:
Industrial production may optimize these synthetic routes to enhance yield and purity, often employing advanced catalytic systems and continuous flow reactors for efficiency .
The molecular formula for this compound is C17H12F3NO4S, with a molecular weight of 383.3 g/mol. The IUPAC name reflects its complex structure, which includes various functional groups:
The structural complexity contributes to its biological activity and specificity towards HIF-2α .
3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile can undergo several types of chemical reactions:
These reactions are essential for modifying the compound to enhance its efficacy or alter its pharmacokinetic properties.
The mechanism of action for 3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile primarily involves:
The physical properties include:
Chemical properties include:
These properties are critical for handling and application in research settings .
The primary application of 3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile lies in its role as a potent inhibitor of HIF-2α. Its applications include:
This compound represents a significant advancement in targeted cancer therapies due to its specificity and potential efficacy against resistant cancer forms.
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 841-76-9
CAS No.: 18252-46-5
CAS No.: 20937-86-4